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Compound of Interest

Compound Name: ERK Inhibitor II, Negative Control

CAS No.: 1177970-73-8

Cat. No.: B3061510 Get Quote

Executive Summary
FR180209, also designated as Irfin1, represents a paradigmatic case of "serendipity in

chemical biology." Originally synthesized as a structural negative control for the potent ERK1/2

inhibitor FR180204, FR180209 was subsequently identified through broad-spectrum kinome

profiling as a highly selective inhibitor of the Insulin Receptor (IR) and Insulin-like Growth

Factor 1 Receptor (IGF-1R).

Unlike Type I inhibitors that target the active conformation of kinases, FR180209 functions as a

conformation-selective probe, preferentially binding to the inactive, unphosphorylated state of

the IR/IGF-1R kinase domains. Its selectivity profile is exceptional; in a screen of 290 human

kinases, it exhibited negligible cross-reactivity, making it one of the most "uni-specific" small

molecules documented in kinase chemical biology.

This guide details the biochemical profile, structural determinants of specificity, and

experimental protocols for utilizing FR180209 as a chemical probe.

Chemical & Pharmacological Profile
The specificity of FR180209 is driven by a subtle structural modification to the

pyrazolopyridazine scaffold of its parent compound, FR180204.
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Feature FR180204 (ERK Inhibitor) FR180209 (Irfin1)

Chemical Class Pyrazolopyridazine Pyrazolopyridazine

Key Substituent Primary Amine (–NH₂) Hydroxyl Group (–OH)

Primary Target ERK1/2 (MAPK1/3) Insulin Receptor (IR) / IGF-1R

Binding Mode
Type I (ATP-competitive,

Active)

Type II-like (Inactive

Conformation)

Mechanism
H-bond donor to ERK

Gatekeeper

Stabilizes Activation Loop (A-

loop)

Structural Determinants of Selectivity
The primary amine in FR180204 forms a critical bidentate hydrogen bond with the backbone

amide of Asp106 and the side chain of Asn105 in the ERK2 hinge region. In FR180209, the

substitution of this amine with a hydroxyl group abolishes this interaction, stripping the

compound of ERK inhibitory activity. Conversely, this modification permits the molecule to

occupy the ATP-binding pocket of the inactive IR/IGF-1R, stabilizing the activation loop in a

conformation that prevents autophosphorylation.

Kinase Selectivity Data
The following data aggregates results from radiometric "HotSpot" kinase assays and broad-

spectrum profiling panels.

Primary Target Potency (IC50)
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Target Kinase State
FR180209 IC50
(µM)

FR180204 IC50
(µM)

Insulin Receptor (IR)
Inactive

(Unphosphorylated)
1.8 5.4

IGF-1R
Inactive

(Unphosphorylated)
10.2 32.5

ERK1 Active > 50 (Inactive) 0.3

ERK2 Active > 50 (Inactive) 0.5

Analytic Insight: FR180209 is approximately 6-fold more potent against IR than IGF-1R. This

differentiation is attributed to subtle conformational differences in the N-terminal lobes of the two

receptors.[1]

Broad-Spectrum Selectivity (The "Uni-Specific" Profile)
In a screen against 290 human kinases at a concentration of 0.5 µM:

IR Inhibition: 73%[1][2][3]

Off-Target Hits: 0 kinases were inhibited by >21%.[2]

Selectivity Score: FR180209 possesses a near-perfect Gini coefficient for selectivity,

distinguishing it from promiscuous Type I tyrosine kinase inhibitors (TKIs).

State-Dependent Inhibition
FR180209 efficacy is inversely correlated with the phosphorylation state of the receptor,

confirming its mechanism as an inactive-conformation stabilizer.
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IR Phosphorylation State FR180209 Inhibition Efficacy

Unphosphorylated (0P) High

Monophosphorylated (1P) Moderate

Diphosphorylated (2P) Low

Triphosphorylated (3P) Resistant

Signaling Pathway Context
FR180209 acts at the apex of the insulin signaling cascade. By locking the receptor in an

inactive state, it prevents the recruitment of IRS proteins and the subsequent activation of the

PI3K/AKT and MAPK branches.
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Figure 1: Mechanism of Action.[2][4] FR180209 intervenes at the receptor level, preventing

autophosphorylation and downstream signal transduction.

Experimental Methodologies
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To replicate the selectivity data or utilize FR180209 in your own assays, follow these validated

protocols.

In Vitro Kinase Assay (Radiometric)
Standard validation for IC50 determination.

Reagent Prep: Prepare Base Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM

EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT).

Substrate: Use Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL final).

Kinase: Recombinant Human IR or IGF-1R (cytoplasmic domain), unphosphorylated.

Compound Addition: Deliver FR180209 in 100% DMSO via acoustic technology (Echo 550)

or serial dilution. Final DMSO concentration must be <1%.

ATP Initiation: Add ¹⁰µM [γ-³³P]-ATP to initiate the reaction.

Note: Low ATP is critical to detect competitive binding, though FR180209 is an inactive-

conformation binder, it competes with ATP for the pocket.

Incubation: 2 hours at Room Temperature (RT).

Termination: Spot reactions onto P81 ion-exchange filter paper.

Wash: Wash filters extensively with 0.75% Phosphoric Acid to remove unbound ATP.[5]

Quantification: Measure radiolabel incorporation via scintillation counting.

Cell-Based Autophosphorylation Assay
Validates target engagement in a cellular context.

Cell Line: CHO-K1 cells overexpressing Human IR (CHO-IR).

Starvation: Serum-starve cells overnight (16h) to reduce basal phosphorylation.

Treatment: Treat cells with FR180209 (0.1 – 50 µM) for 60 minutes.
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Stimulation: Stimulate with 100 nM Insulin for 5 minutes.

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

Detection: Western Blot using anti-pY1150/1151 (IR activation loop) and Total IR antibodies.

Self-Validation Check: A successful assay will show dose-dependent reduction in pY signal

without affecting Total IR levels.

Kinase Profiling Workflow

Compound Library
(FR180209)

1-Point Screen
(0.5 µM, 290 Kinases)

Data Filter
(Cutoff: >21% Inhibition)

Hit Validation
(IC50 Dose-Response)

Hits Only Mechanism Study
(Phospho-State Dependence)

Click to download full resolution via product page

Figure 2: The discovery workflow used to identify FR180209's selectivity.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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